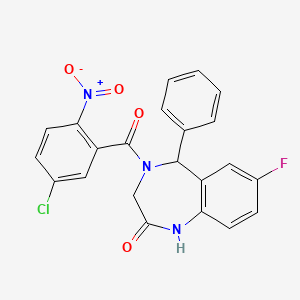

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzodiazepine derivative, which is a class of psychoactive drugs. Benzodiazepines are often used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . The presence of a 5-chloro-2-nitrobenzoyl group suggests that this compound may have unique properties compared to other benzodiazepines .

Aplicaciones Científicas De Investigación

Cardiovascular and Respiratory Effects

Research on similar benzodiazepines has explored their cardiovascular and respiratory effects, particularly in combination with other drugs like ketamine. For instance, studies have demonstrated that the combination of midazolam and ketamine affects circulation and respiration, offering insights into the pharmacokinetics and potential for anesthesia applications. The research indicates a short duration of action for midazolam compared to its predecessors, with a minimal respiratory depressant action that can be increased through premedication and combinations for anesthesia prolongation (Langrehr & Erdmann, 1981). This study also mentions the capacity of benzodiazepines to prevent the rise in intracranial pressure following ketamine administration, albeit without offering protection against other effects such as hypoxia, hypercapnia, and intubation.

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of benzodiazepines have been thoroughly studied to understand their absorption, distribution, metabolism, and excretion in the human body. For example, after oral dosing, the total radioactivity of midazolam is mainly excreted via the kidneys, with the main urinary metabolite being the conjugated 1-hydroxymethyl derivative, indicating significant first-pass metabolism (Heizmann & Ziegler Wh, 1981). Another study highlighted the rapid absorption rate after intramuscular injection, confirming the extensive biotransformation of midazolam in the human body (Amrein et al., 1981).

Effects on Sleep and Memory

The impact of benzodiazepines on sleep and memory has also been a significant area of research. Studies have shown that midazolam affects sleep parameters in normal subjects, decreasing sleep onset latency, increasing sleep duration, and improving sleep quality. These effects highlight the drug's potential as a hypnotic agent in treating insomnia (Krieger et al., 1983). Another aspect of benzodiazepines is their effect on memory, with research indicating that a single bedtime dose can impair immediate recall and produce a dose-dependent decrement in recall from night to morning, suggesting an anterograde amnestic action (Borbély et al., 1988).

Propiedades

IUPAC Name |

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O4/c23-14-6-9-19(27(30)31)17(10-14)22(29)26-12-20(28)25-18-8-7-15(24)11-16(18)21(26)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKDWNGJPPWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)

![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)

![Piperidin-1-yl-[4-(2-pyrazol-1-ylethyl)morpholin-2-yl]methanone](/img/structure/B2990891.png)

![2-{[3-chloro-2-(2-methoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2990896.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2990898.png)

![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)